1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide 1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 938018-19-0
VCID: VC8324797
InChI: InChI=1S/C16H17N5O/c1-9-4-6-11(7-5-9)13-8-12(16(22)19-17)14-10(2)20-21(3)15(14)18-13/h4-8H,17H2,1-3H3,(H,19,22)
SMILES: CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

CAS No.: 938018-19-0

Cat. No.: VC8324797

Molecular Formula: C16H17N5O

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide - 938018-19-0

Specification

CAS No. 938018-19-0
Molecular Formula C16H17N5O
Molecular Weight 295.34 g/mol
IUPAC Name 1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide
Standard InChI InChI=1S/C16H17N5O/c1-9-4-6-11(7-5-9)13-8-12(16(22)19-17)14-10(2)20-21(3)15(14)18-13/h4-8H,17H2,1-3H3,(H,19,22)
Standard InChI Key RCXZQGXAAZDQOM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system of pyrazole and pyridine rings. Key structural features include:

  • Pyrazole ring: Methyl groups at N1 and C3 positions.

  • Pyridine ring: A p-tolyl (4-methylphenyl) group at C6.

  • Carbohydrazide functional group: At C4, enabling nucleophilic reactivity .

Table 1: Fundamental Chemical Descriptors

PropertyValueSource
Molecular formulaC₁₆H₁₇N₅O
Molecular weight (g/mol)295.34
IUPAC name1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide
Canonical SMILESCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN
InChIInChI=1S/C16H17N5O/c1-9-4-6-11(7-5-9)13-8-12(16(22)19-17)14-10(2)20-21(3)15(14)18-13/h4-8H,17H2,1-3H3,(H,19,22)
Density (g/cm³)1.3±0.1

The p-tolyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine precursors. A representative protocol adapted from analogous compounds includes :

Intermediate Formation

  • Carboxylic Acid Synthesis: Hydrolysis of a nitrile precursor (e.g., 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) under basic conditions yields the corresponding carboxylic acid.

  • Esterification: Reaction with methanol in the presence of sulfuric acid produces the methyl ester.

  • Carbohydrazide Formation: Hydrazine hydrate treatment converts the ester to the carbohydrazide derivative.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Carboxylic acidNaOH (10%), ethanol, reflux, 3 h81
Methyl esterH₂SO₄, methanol, reflux, 3 h70
CarbohydrazideNH₂NH₂·H₂O, ethanol, reflux, 2 h75

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1666 cm⁻¹ confirms the C=O stretch of the carbohydrazide group .

  • ¹H-NMR: Signals at δ 2.74 (s, 3H, CH₃) and δ 7.25–7.65 (m, 4H, p-tolyl) validate methyl and aromatic protons .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the hydrophobic p-tolyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Thermal Stability: Decomposes above 240°C, as indicated by melting point data .

Reactivity

The carbohydrazide moiety (-CONHNH₂) participates in:

  • Schiff base formation with aldehydes/ketones.

  • Cyclocondensation with diketones to form heterocycles like oxadiazoles .

Biological Activity and Applications

Kinase Modulation

Analogous compounds (e.g., N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides) inhibit serum/glucocorticoid-regulated kinase (SGK1), suggesting potential utility in treating inflammatory disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator